![molecular formula C17H11Cl2NO4 B4009110 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid](/img/structure/B4009110.png)
2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid often involves solvent-free methods or reactions under specific conditions to achieve the desired product. For instance, the solvent-free synthesis of related isoindolone derivatives has been achieved through the fusion of specific carboxylic acids with aminopropanoic acid, highlighting the role of direct condensation reactions in the synthesis of complex organic compounds (Csende, Jekő, & Porkoláb, 2011).
Molecular Structure Analysis
The molecular structure of compounds within this class is confirmed through various analytical techniques, including elemental analysis, infrared spectroscopy (IR), electron impact mass spectrometry (EI-MS), and nuclear magnetic resonance (NMR) spectroscopy. These methods provide detailed information on the molecular geometry, electronic structure, and functional groups present in the compound, essential for understanding its reactivity and properties.
Chemical Reactions and Properties
Compounds similar to 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid participate in a variety of chemical reactions, reflecting their diverse chemical properties. For example, photochemical reactions of related compounds have been studied to understand their behavior under light irradiation, which is crucial for applications in photodynamic therapy and as photo-switchable molecules (Decosta & Pincock, 1993).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are determined through experimental studies. These properties are vital for predicting the compound's behavior in different environments and for its formulation in various applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are explored through both theoretical and experimental approaches. Studies on the complexation reactions, substituent effects, and stereochemistry provide insights into the compound's chemical behavior and its interaction with other molecules (Brown et al., 1993).
properties
IUPAC Name |
2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO4/c18-12-7-10-11(8-13(12)19)16(22)20(15(10)21)14(17(23)24)6-9-4-2-1-3-5-9/h1-5,7-8,14H,6H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKVEESSMOYIFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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